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Compound of Interest

Compound Name: 5-Aminoisoxazole-4-carbonitrile

Cat. No.: B1330547

An In-depth Technical Guide to the Crystal Structure and Analysis of 5-Aminoisoxazole-4-
carbonitrile Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-aminoisoxazole-4-carbonitrile
analogues, a class of heterocyclic compounds of significant interest in modern medicinal
chemistry. We will delve into their synthesis, provide a detailed analysis of their crystal structure
based on single-crystal X-ray diffraction data, and explore their applications in drug discovery,
thereby offering a holistic perspective for professionals in the field.

Introduction: The Significance of the Isoxazole
Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen
atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties and
ability to participate in various non-covalent interactions have led to its incorporation into a wide
range of therapeutic agents.[4] Isoxazole derivatives exhibit a broad spectrum of
pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic
properties.[1][3][5][6][7]

Among the vast library of isoxazole derivatives, the 5-aminoisoxazole-4-carbonitrile core
stands out as a particularly valuable building block. Its multifunctionality allows for diverse
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chemical modifications, making it an ideal starting point for generating compound libraries for
high-throughput screening and lead optimization.[1][8][9] Understanding the precise three-
dimensional arrangement of atoms within these molecules through crystal structure analysis is
paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Synthesis of 5-Aminoisoxazole-4-carbonitrile
Analogues

The construction of the 5-aminoisoxazole-4-carbonitrile core is often achieved through
efficient and high-yield multicomponent reactions (MCRs).[8][10][11] This approach aligns with
the principles of green chemistry by minimizing steps and waste.

General Multicomponent Reaction Protocol

A common and effective method involves the one-pot condensation of an aromatic or
heteroaromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[1][8][11] The use of
eco-friendly catalytic media, such as deep eutectic solvents like K2COs/glycerol, has been
shown to enhance reaction rates and yields at room temperature.[1][8]

Experimental Protocol: Multicomponent Synthesis

o Reagent Preparation: In a round-bottomed flask, dissolve malononitrile (1.0 mmol) and the
desired aryl/heteroaryl aldehyde (1.0 mmol) in the chosen solvent system (e.g., 5 mL of a 4:1
glycerol/K2COs deep eutectic solvent).

» Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 mmol) to the mixture.

» Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction
progress using Thin Layer Chromatography (TLC). Reaction times typically range from 20 to
120 minutes.[1]

e Work-up: Upon completion, pour the reaction mixture into cold water.

« Isolation: The solid product will precipitate. Collect the precipitate by filtration, wash
thoroughly with water to remove any residual solvent and salts, and dry under vacuum.
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o Purification: If necessary, recrystallize the crude product from a suitable solvent (e.qg.,
ethanol/water mixture) to obtain pure 5-aminoisoxazole-4-carbonitrile analogues.

Synthesis Workflow Diagram

The following diagram illustrates the streamlined nature of the multicomponent synthesis

approach.
Reactants
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Caption: Multicomponent reaction workflow for isoxazole synthesis.

Crystal Structure Analysis: A Case Study

The definitive method for elucidating the three-dimensional structure of these compounds is
single-crystal X-ray diffraction (SC-XRD).[12][13] We will examine the crystal structure of a
representative analogue, 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile, for which detailed
crystallographic data is available.[14][15]

Crystallographic Data Summary

The structural analysis reveals precise details about the molecule's geometry and packing in
the solid state.

Parameter Value Reference
Chemical Formula CsHsNsO [14]
Molecular Weight 123.12 [14]
Crystal System Monoclinic [14]
Space Group P2i/c [14]
a (A) 3.8779 (2) [14]
b (A) 18.8518 (11) [14]
c (A) 8.2015 (4) [14]
B (°) 100.780 (2) [14]
Volume (A3) 588.99 (5) [14]
Z (molecules/unit cell) 4 [14]
Temperature (K) 296 [14]
Radiation Mo Ka (A = 0.71073 A) [14]
R-factor 0.035 [15]

Key Structural Features and Intermolecular Interactions
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» Planarity of the Isoxazole Ring: The isoxazole ring is essentially planar, with a maximum
deviation from the least-squares plane of only 0.007 A.[14][15] This planarity is crucial for Tt-
stacking interactions and for the overall conformation of the molecule, which influences its
binding to biological targets.

e Amino Group Geometry: The sum of the bond angles around the nitrogen atom of the amine
group is approximately 358°, which is indicative of sp? hybridization.[14][15] This geometry
suggests a conjugative interaction between the lone pair of the amino nitrogen and the Tt-
system of the isoxazole and nitrile groups. This "push-pull” effect enhances the hydrogen-
bonding acceptor capability of the nitrile nitrogen.[14]

o Hydrogen Bonding Network: In the crystal lattice, molecules are linked by a network of
intermolecular hydrogen bonds. Specifically, two types of N—H-:-N interactions are
observed:

o N—H:---N(cyano): The amino group acts as a hydrogen bond donor to the nitrogen of the
nitrile group of an adjacent molecule.[14]

o N—H:---N(isoxazole): The amino group also donates a hydrogen bond to the isoxazole ring
nitrogen of another neighboring molecule.[14]

These interactions create robust, fused ring motifs, denoted as R%2(12) and R®s(26) in graph-
set notation, which assemble the individual molecules into a slightly puckered two-
dimensional array.[14][15] This intricate network governs the material's physical properties,
such as melting point and solubility.

Experimental Methodology: Single-Crystal X-ray
Diffraction

Obtaining high-quality crystal structure data requires a meticulous experimental workflow.[16]
The process is a cornerstone of chemical crystallography for unambiguously determining
molecular structures.[12]

Protocol: Small Molecule Single-Crystal XRD

o Crystal Growth: Grow single crystals of the purified compound suitable for diffraction
(typically 0.1-0.5 mm in size). Slow evaporation of a saturated solution in an appropriate
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solvent (e.g., aqueous ethanol) is a common method.[15]

o Crystal Mounting: Carefully select a high-quality, defect-free crystal under a microscope and
mount it on a goniometer head using a cryoprotectant oil and a cryoloop.

o Data Collection:

o Mount the goniometer on the diffractometer (e.g., a Bruker APEXII CCD diffractometer).
[14]

o Center the crystal in the X-ray beam, which is generated from a source such as a
Molybdenum target.[17]

o Perform an initial series of scans to determine the unit cell parameters and the orientation
matrix.

o Collect a full sphere of diffraction data by systematically rotating the crystal and collecting
diffraction patterns (frames) at small angular increments (e.g., 0.1-0.3°).[17] The collection
can take several hours.

» Data Reduction:
o Integrate the raw diffraction images to determine the intensity of each reflection.

o Apply corrections for factors such as Lorentz-polarization effects and absorption (e.g.,
using multi-scan methods like SADABS).[14]

o Merge equivalent reflections to produce a final, unique set of reflection data.
e Structure Solution and Refinement:

o Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the
"phase problem" and generate an initial electron density map.[14][18]

o Build an initial molecular model from the electron density map.

o Refine the atomic positions, and thermal parameters against the experimental data using
a least-squares minimization algorithm (e.g., with SHELXL).[14] Hydrogen atoms are
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typically placed in calculated positions.

o The refinement is complete when the model converges, indicated by low R-factors (e.g.,

R1 = 0.035), a goodness-of-fit (S) value close to 1, and a flat residual electron density
map.[14]

SC-XRD Workflow Diagram
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Caption: Standard workflow for single-crystal X-ray diffraction.

Computational Modeling and Drug Development
Applications

While SC-XRD provides an accurate snapshot of the solid-state structure, computational
methods offer dynamic insights and predictive power.

e Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate
electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) energy gap, which relates to the molecule's reactivity
and electronic transitions.[19]

e Molecular Docking: The experimentally determined crystal structure serves as a high-quality
input for molecular docking simulations.[20] These simulations predict the binding mode and
affinity of the isoxazole analogues within the active site of a target protein (e.g., enzymes like
COX-2 or carbonic anhydrase), guiding the design of more potent and selective inhibitors.[6]
[20]

The diverse biological activities reported for isoxazole analogues make them highly attractive
candidates for drug development programs.[3][4] The 5-aminoisoxazole-4-carbonitrile
scaffold has been associated with:

Antimicrobial and Antifungal Activity[1][8]

Antioxidant Properties[8][21]

Anti-inflammatory and Analgesic Effects[6][7]

Anticancer and Cytotoxic Potential[7][21]

Conclusion

The 5-aminoisoxazole-4-carbonitrile framework represents a versatile and highly
functionalized scaffold for the development of novel therapeutic agents. Efficient synthetic
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strategies, particularly multicomponent reactions, allow for the rapid generation of diverse
analogues. The detailed analysis of their solid-state structures via single-crystal X-ray
diffraction provides invaluable, high-resolution insights into their molecular geometry and the
specific intermolecular forces that govern their crystal packing. This structural knowledge, when
integrated with computational modeling and biological evaluation, forms the bedrock of modern
structure-based drug design, enabling researchers to rationally engineer next-generation
therapeutics with enhanced potency and specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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